モラシンC

概要

説明

モラシンCは、ベンゾフランファミリーに属するフェノール化合物です。 主に、アーティチョーク(ジャックフルーツツリー)、クワ(白い桑)、およびクワ科の他のメンバーなどの植物から単離されています 。 この化合物は、抗炎症、抗酸化、抗癌特性を含む強力な生物活性のために、大きな注目を集めています .

科学的研究の応用

Moracin C has a wide range of scientific research applications:

作用機序

モラシンCの作用機序には、いくつかの分子標的と経路が含まれます。

抗炎症: this compoundは、リポ多糖刺激マクロファージにおける活性酸素種と一酸化窒素の産生を阻害します。

抗酸化: この化合物は、水素原子移動、単電子移動、ラジカル付加体の形成メカニズムによってフリーラジカルを捕捉します.

抗癌: This compoundは、さまざまな癌細胞株においてアポトーシスを誘導し、細胞増殖を阻害することによって、抗癌特性を示しています.

6. 類似化合物の比較

This compoundは、モラシンA、モラシンB、モラシンD、モラシンMなど、より大きなベンゾフラン化合物のファミリーの一部です 。 これらの化合物と比較して、this compoundは、その強力な抗炎症および抗酸化活性によりユニークです .

類似化合物:

モラシンA: 抗酸化特性で知られています。

モラシンB: 抗炎症効果を示します。

モラシンD: 潜在的な抗癌活性を示します。

モラシンM: 中程度のフリーラジカル捕捉活性を示しています.

生化学分析

Biochemical Properties

Moracin C is involved in the phenylpropanoid pathway . It interacts with key enzymes in this pathway, such as p-coumaroyl CoA 2’-hydroxylase . The nature of these interactions involves enzymatic activity assays in vitro .

Cellular Effects

Moracin C has been found to suppress Lipopolysaccharide-Activated Inflammatory Responses in Murine Raw264.7 Macrophages . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Moracin C exerts its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Particularly, it significantly suppresses the production of nitric oxide (NO) .

Metabolic Pathways

Moracin C is involved in the phenylpropanoid pathway . It interacts with enzymes such as p-coumaroyl CoA 2’-hydroxylase .

準備方法

合成経路と反応条件: モラシンCの合成には、いくつかのステップが含まれます。 最も効率的な合成経路の1つには、全体の収率が12%の10段階プロセスが含まれます 。 重要なステップには、酸誘起によるアシル基の分子内移動が、オルトフェノールヒドロキシからベンジルヒドロキシに移動し、エステル基を含むo-ヒドロキシベンジルホスホニウム塩の形成につながります .

工業生産方法: 詳細な工業生産方法は広く文書化されていませんが、this compoundとその誘導体の合成には、多くの場合、2-アリールベンゾフランモチーフが使用されます 。 このアプローチにより、単一の出発物質からさまざまなアナログを生成することができ、産業用途に適した多用途な方法となります .

化学反応の分析

反応の種類: モラシンCは、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします .

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、this compoundのさまざまな酸化および還元形態、ならびに異なる官能基を持つ置換誘導体が含まれます .

4. 科学研究の応用

This compoundは、さまざまな科学研究の用途があります。

類似化合物との比較

Moracin A: Known for its antioxidant properties.

Moracin B: Exhibits anti-inflammatory effects.

Moracin D: Shows potential anticancer activity.

Moracin M: Demonstrates moderate free radical scavenging activity.

生物活性

Moracin C is a phenolic compound primarily isolated from the fruits of Artocarpus heterophyllus (jackfruit) and Morus alba (white mulberry). It has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of Moracin C, supported by data tables and research findings.

Chemical Structure and Properties

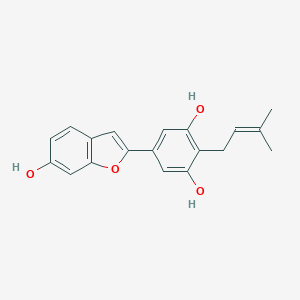

Moracin C, chemically known as 2–[3′,5′-dihydroxy−4′-(3–methylbut−2–enyl)phenyl]−6–hydroxybenzofuran, exhibits a unique structure that contributes to its biological activity. Its molecular formula is , and it possesses several hydroxyl groups that are crucial for its antioxidant and anti-inflammatory effects.

1. Anti-Inflammatory Activity

Moracin C has been extensively studied for its anti-inflammatory properties. Research indicates that it significantly inhibits the release of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated macrophages. Specifically, Moracin C reduces the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Mechanism of Action:

- Inhibition of NF-κB Pathway: Moracin C interferes with the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting NF-κB activation.

- Modulation of MAPK Pathways: It affects mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK pathways, which are crucial in mediating inflammatory responses.

| Concentration (µM) | NO Inhibition (%) | Cytokine Reduction (%) |

|---|---|---|

| 1 | 20 | IL-1β: 30 |

| 10 | 50 | IL-6: 40 |

| 25 | 70 | TNF-α: 60 |

| 50 | 80 |

2. Antioxidant Activity

Moracin C demonstrates potent antioxidant capabilities by scavenging reactive oxygen species (ROS). Studies have shown that it can effectively reduce oxidative stress in various cellular models.

Antioxidant Mechanism:

Moracin C acts through both redox-related pathways and non-redox-related mechanisms. Its structure allows it to participate in electron transfer processes that neutralize free radicals.

3. Anticancer Potential

Emerging research suggests that Moracin C may possess anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and autophagy.

Case Study Findings:

A study demonstrated that Moracin C treatment led to a significant reduction in cell viability in human cancer cell lines, including lung carcinoma cells. The compound was found to downregulate key survival pathways such as PI3K-Akt-mTOR.

Pharmacokinetics

Research indicates that Moracin C is rapidly absorbed in the gastrointestinal tract with significant distribution in the liver and other tissues. Its pharmacokinetic profile suggests potential for therapeutic applications in inflammatory diseases.

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Bioavailability | Moderate |

| Distribution Volume | High |

特性

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-5,7-10,20-22H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGHWUWBQNCCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219182 | |

| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69120-06-5 | |

| Record name | Moracin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69120-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moracin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069120065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORACIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ4GH2N64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 199 °C | |

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。